

An In-depth Technical Guide to 2-(Fluoromethyl)piperidine Hydrochloride

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Compound of Interest

Compound Name:	2-(Fluoromethyl)piperidine hydrochloride
CAS No.:	1638768-87-2
Cat. No.:	B3048316

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This guide provides a comprehensive technical overview of **2-(Fluoromethyl)piperidine hydrochloride**, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, making fluorinated scaffolds like this one valuable building blocks in modern pharmaceutical design.[1][2][3][4]

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs across various therapeutic areas.[5] Its saturated, six-membered heterocyclic structure provides a reliable framework for orienting substituents in three-dimensional space to interact with biological targets.[5]

The introduction of fluorine atoms can dramatically influence key molecular attributes, including:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the half-life of a drug.[6]
- **Lipophilicity and Permeability:** Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1][6]
- **Binding Affinity:** The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with target proteins. [2][4]
- **Conformational Control:** Fluorine's stereoelectronic effects can be used to lock the piperidine ring into a preferred conformation, which is a critical aspect of rational drug design.[7][8]

2-(Fluoromethyl)piperidine hydrochloride serves as a key intermediate, providing a synthetically accessible entry point for incorporating these beneficial properties into novel drug candidates.

Molecular Structure and Physicochemical Properties

The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and formulate compared to the free base.[9]

Molecular Structure of **2-(Fluoromethyl)piperidine Hydrochloride**

Caption: 2D representation of **2-(Fluoromethyl)piperidine hydrochloride**.

Table 1: Physicochemical Data

Property	Value	Source(s)
CAS Number	886216-73-5 / 1638768-87-2	[10][11]
Molecular Formula	C ₆ H ₁₃ ClFN	[10][11]
Molecular Weight	153.63 g/mol	[10][11]
Appearance	White to off-white solid (typical)	[9]
Purity	Typically ≥97%	[11]
Solubility	Soluble in water and alcohols	[9]
Storage Conditions	Inert atmosphere, Room Temperature	[11]

Note: Multiple CAS numbers may exist for different stereoisomers or batches.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated piperidines is an active area of research, with several established strategies. A prevalent and robust method involves the catalytic hydrogenation of a corresponding fluorinated pyridine precursor.[1][12] This approach is favored due to the wide availability of substituted pyridine starting materials.[1]

Core Principle: Catalytic Hydrogenation of 2-(Fluoromethyl)pyridine

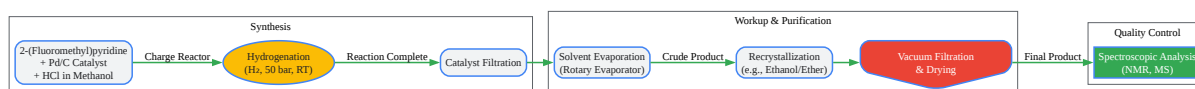
The key transformation is the reduction of the stable aromatic pyridine ring to a saturated piperidine ring. This process requires a catalyst, typically a noble metal like palladium or rhodium on a carbon support, and a source of hydrogen gas (H₂), often under pressure.[12][13]

Causality Behind Experimental Choices:

- Catalyst (e.g., Pd/C): Palladium on carbon is a highly effective heterogeneous catalyst for the hydrogenation of aromatic rings. It provides a surface for the reaction to occur, weakening the H-H bond in hydrogen gas and facilitating its addition across the double bonds of the pyridine ring.

- **Acidic Conditions (e.g., HCl):** The reaction is often performed in the presence of a strong acid like hydrochloric acid.[12] Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to reduction (hydrogenation). This is a critical step to overcome the inherent stability (aromaticity) of the pyridine ring.[12][13] The use of HCl also directly yields the desired hydrochloride salt, simplifying the workup process.
- **Solvent (e.g., Methanol, Ethanol):** Alcohols are common solvents as they can dissolve both the starting material and the hydrogen gas to a sufficient extent, and they are stable under the reaction conditions.
- **Pressure and Temperature:** Elevated pressure (e.g., 50 bar) increases the concentration of hydrogen gas in the solution, accelerating the reaction rate.[13] The reaction may be run at room or slightly elevated temperatures to achieve a reasonable reaction time without promoting side reactions like hydrodefluorination (loss of the fluorine atom).

Workflow: Synthesis and Purification



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Caption: General workflow for synthesis and purification.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques provides a robust, self-validating system where each method corroborates the others.

A. ^1H NMR (Proton Nuclear Magnetic Resonance) ^1H NMR spectroscopy provides information on the number of different types of protons and their connectivity.

- Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of complex, overlapping multiplets corresponding to the protons on the piperidine ring.
- Fluoromethyl Protons ($-\text{CH}_2\text{F}$) (δ 4.5-5.0 ppm): This signal is highly characteristic. It will appear as a doublet due to coupling with the adjacent fluorine atom (^2JHF). The chemical shift is significantly downfield due to the electron-withdrawing effect of the fluorine.
- Amine Proton (N-H) (δ 8.0-9.5 ppm): In the hydrochloride salt, the amine protons are acidic and often exchange with solvent, leading to a broad signal. Its chemical shift can be highly variable.

B. ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) ^{13}C NMR identifies all unique carbon atoms in the molecule.

- Piperidine Ring Carbons (δ 20-60 ppm): Signals corresponding to the five carbon atoms of the piperidine ring.
- Fluoromethyl Carbon ($-\text{CH}_2\text{F}$) (δ 80-90 ppm): This carbon signal is also characteristic. It will appear as a doublet due to strong one-bond coupling to fluorine (^1JCF).

C. ^{19}F NMR (Fluorine-19 Nuclear Magnetic Resonance) ^{19}F NMR is a highly sensitive technique specific for fluorine-containing compounds.

- Fluoromethyl Fluorine ($-\text{CH}_2\text{F}$): A single signal is expected. It will appear as a triplet due to coupling with the two adjacent protons of the methylene group (^2JHF). The chemical shift provides confirmation of the fluorine's chemical environment.[\[14\]](#)

D. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like ESI-HRMS, the exact mass of the molecular ion ($[\text{M}+\text{H}]^+$ for the free base) can be determined, which confirms the elemental composition.

Table 2: Expected Spectroscopic Data Summary

Technique	Key Feature	Expected Signal Characteristics	Purpose
^1H NMR	Protons on carbon adjacent to fluorine (CH_2F)	Doublet, $\delta \approx 4.5\text{-}5.0$ ppm, Coupling constant $^2\text{JHF} \approx 47$ Hz	Confirm presence and connectivity of CH_2F group.
^{13}C NMR	Carbon adjacent to fluorine (CH_2F)	Doublet, $\delta \approx 80\text{-}90$ ppm, Coupling constant $^1\text{JCF} \approx 170$ Hz	Confirm C-F bond.
^{19}F NMR	Fluorine atom	Triplet, $\delta \approx -220$ to -230 ppm (ref. CFCl_3), Coupling constant $^2\text{JHF} \approx 47$ Hz	Unambiguously confirm presence of fluorine.
HRMS	Molecular Ion ($[\text{C}_6\text{H}_{12}\text{FN} + \text{H}]^+$)	Exact mass measurement consistent with $\text{C}_6\text{H}_{13}\text{FN}^+$ (e.g., m/z 118.1027)	Confirm molecular formula.

(Note: Exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and instrument.)

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.

- Handling: **2-(Fluoromethyl)piperidine hydrochloride** should be handled in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Piperidine and its derivatives can be toxic and corrosive.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Hazards: The compound is harmful if swallowed or in contact with skin and can cause severe skin and eye irritation.[\[15\]](#)[\[16\]](#)[\[17\]](#) Inhalation may cause respiratory tract irritation.[\[15\]](#)

- Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.[\[11\]](#)

Applications in Research and Drug Development

This molecule is not an end-product but a valuable building block. Its primary application is as a starting material or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Researchers utilize it to introduce the fluoromethyl-piperidine moiety into lead compounds to systematically probe the effects of fluorination on biological activity, selectivity, and pharmacokinetic profiles.

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